2,6-Dichloro-4-nitropyridine
Overview
Description
2,6-Dichloro-4-nitropyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a nitro group at the fourth position and two chlorine atoms at the second and sixth positions of the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2,6-dichloro-4-nitropyridine often involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, indicating a method that could potentially be adapted for the synthesis of 2,6-dichloro-4-nitropyridine as well . Similarly, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine, showcasing a multi-step reaction with a considerable overall yield .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,6-dichloro-4-nitropyridine has been determined using X-ray diffraction. For example, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was solved, revealing short N⋯H⋯O hydrogen bridges, indicating strong interactions within the crystal lattice . These structural insights are crucial for understanding the reactivity and potential applications of 2,6-dichloro-4-nitropyridine derivatives.
Chemical Reactions Analysis
The reactivity of 2,6-dichloro-4-nitropyridine derivatives has been explored in various studies. For instance, nitrosylruthenium complexes containing terpyridine ligands were synthesized through reactions involving alkoxo complexes, demonstrating the versatility of pyridine derivatives in coordination chemistry . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, providing insights into the reactivity patterns of nitropyridine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-4-nitropyridine and its derivatives have been extensively studied. Investigations include vibrational, electronic, NBO, and NMR analyses, which provide detailed information on the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity.
Scientific Research Applications
1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives
- Summary of Application: 2,6-Dichloropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are important intermediates in the development of new energetic materials .
- Methods of Application: The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes: The synthetic reactions proceed under mild conditions, yielding important intermediates for the development of new energetic materials .
2. Detection of 2,6-dichloro-4-nitroaniline
- Summary of Application: 2,6-Dichloro-4-nitropyridine shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide), which can be used to quantitatively analyze the concentrations of this pesticide in fruit extracts .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound provides a high sensitivity and selectivity response to 2,6-dichloro-4-nitroaniline, making it a useful tool for the detection and quantitative analysis of this pesticide .
3. Synthesis of Pyridyldifluoroacetates
- Summary of Application: 2,6-Dichloro-3-nitropyridine is used in the synthesis of pyridyldifluoroacetates .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound provides a pathway for the synthesis of pyridyldifluoroacetates .
4. Preparation of Bicyclooxacalixhetarene
- Summary of Application: 2,6-Dichloro-3-nitropyridine is used as a starting reagent in the preparation of bicyclooxacalixhetarene .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound provides a pathway for the preparation of bicyclooxacalixhetarene .
5. Synthesis of Chiral Tetraoxacalixarene Pyridines
- Summary of Application: 2,6-Dichloro-3-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalixarene pyridines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound provides a pathway for the synthesis of chiral tetraoxacalixarene pyridines .
6. Biological Material or Organic Compound for Life Science Related Research
- Summary of Application: 2,6-Dichloro-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound provides a pathway for life science related research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQSSVTQJTUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397165 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-nitropyridine | |
CAS RN |
25194-01-8 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.